molecular formula C19H22F2N4O4 B8790932 6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

6,8-Difluoro-1,4-dihydro-1-(N-methylformamido)-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Cat. No. B8790932
M. Wt: 408.4 g/mol
InChI Key: XIGJGGWZMZNKHM-UHFFFAOYSA-N
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Patent
US05892040

Procedure details

A suspension of 4.92 g (15 mmol) of 3-(2-formyl-2-methylhydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester and 3.41 ml (30.1 mmol) of N-methyl-piperazine in 15 ml of toluene were heated at reflux for 7.5 hours after which a clear, yellow solution was formed. After the addition of further 2.08 ml of N-methyl-piperazine the mixture was heated for 2 hours, cooled and evaporated at 49° C./130 torr. The yellowish oil (13.7 g) was taken up in 30 ml of dichloromethane, washed with 50 ml of water and subsequently twice with each 7.5 ml of half-saturated brine. The aqueous extracts were washed twice with each 15 ml of dichlormethane, the organic phases united, dried over magnesium sulphate, filtered and evaporated at 47° C./20 torr. The crystalline, beige residue (6.1 g) was suspended in 40 ml of tert.-butylmethyl ether, vigorously digested for 50 min., the crystals filtered, washed twice with each 10 ml of tert.-butylmethyl ether and dried at 45° C./13 torr. 5.41 g (88%) of 6,8-difluoro-1,4-dihydro-1-(N-methylformamido)7-(4-methyl- 1-piperazinyl)-4-oxo-3-quinoline-carboxylic acid ethyl ester were obtained as beige crystals of mp 180° C.
Name
3-(2-formyl-2-methylhydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
3.41 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:24])[C:5]([C:12](=[O:23])[C:13]1[CH:18]=[C:17]([F:19])[C:16](F)=[C:15]([F:21])[C:14]=1F)=[CH:6][NH:7][N:8]([CH:10]=[O:11])[CH3:9])[CH3:2].[CH3:25][N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1[C:12](=[O:23])[C:13]2[C:14](=[C:15]([F:21])[C:16]([N:29]3[CH2:30][CH2:31][N:26]([CH3:25])[CH2:27][CH2:28]3)=[C:17]([F:19])[CH:18]=2)[N:7]([N:8]([CH3:9])[CH:10]=[O:11])[CH:6]=1)=[O:24])[CH3:2]

Inputs

Step One
Name
3-(2-formyl-2-methylhydrazino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylic acid ethyl ester
Quantity
4.92 g
Type
reactant
Smiles
C(C)OC(C(=CNN(C)C=O)C(C1=C(C(=C(C(=C1)F)F)F)F)=O)=O
Name
Quantity
3.41 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.08 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 7.5 hours after which a clear, yellow solution
Duration
7.5 h
CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
was heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated at 49° C./130 torr
WASH
Type
WASH
Details
washed with 50 ml of water and subsequently twice with each 7.5 ml of half-saturated brine
WASH
Type
WASH
Details
The aqueous extracts were washed twice with each 15 ml of dichlormethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated at 47° C./20 torr
FILTRATION
Type
FILTRATION
Details
the crystals filtered
WASH
Type
WASH
Details
washed twice with each 10 ml of tert.-butylmethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 45° C./13 torr

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N1CCN(CC1)C)F)N(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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